

An In-depth Technical Guide on the Properties of Halogenated Fluoroanilines

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-fluoroaniline

CAS No.: 922711-40-8

Cat. No.: B1426214

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A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific chemical entity **2-(Chloromethyl)-4-fluoroaniline** is not readily available in public chemical databases and literature. This guide will provide a detailed analysis of the closely related and well-documented isomer, 2-Chloro-4-fluoroaniline, as a primary reference. Additionally, comparative data for 4-Chloro-2-fluoroaniline will be presented. It is crucial to note that the substitution of a chloro group with a chloromethyl group can significantly alter the chemical and biological properties of a molecule.

Structural Comparison of Fluoroaniline Isomers

The following diagram illustrates the structural differences between the requested compound and the documented isomers discussed in this guide.

Caption: Structural representations of the requested compound and its related isomers.

Core Technical Data: 2-Chloro-4-fluoroaniline

2-Chloro-4-fluoroaniline is a halogenated aniline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Chloro-4-fluoroaniline.

Property	Value	Citations
CAS Number	2106-02-7	[1][2]
Molecular Formula	C ₆ H ₅ ClFN	[1][3]
Molecular Weight	145.56 g/mol	[1][3]
Appearance	Colorless to brown or pale pink to dark purple liquid	[4][5]
Boiling Point	192 °C at 760 mmHg	[1][4]
Density	1.219 g/mL at 25 °C	[6]
Refractive Index	1.5515-1.5565 at 20°C	[5]
Flash Point	98 °C / 208.4 °F	[4]
Solubility	Information not available	

Spectroscopic Data

Key spectroscopic data for 2-Chloro-4-fluoroaniline are provided below.

Spectrum Type	Key Identifiers / Data Source Reference	Citations
¹ H NMR	Available from ChemicalBook	[7]
¹³ C NMR	Available from PubChem	[8]
Mass Spec (GC-MS)	Major peaks at m/z 145, 147	[1]
IR	Available from ChemicalBook	[7]

Experimental Protocols

Synthesis of 2-Chloro-4-fluoroaniline from 4-Fluoroaniline

A common synthetic route to 2-Chloro-4-fluoroaniline involves the direct chlorination of 4-fluoroaniline.^{[3][9]} The following is a representative experimental protocol.

Materials:

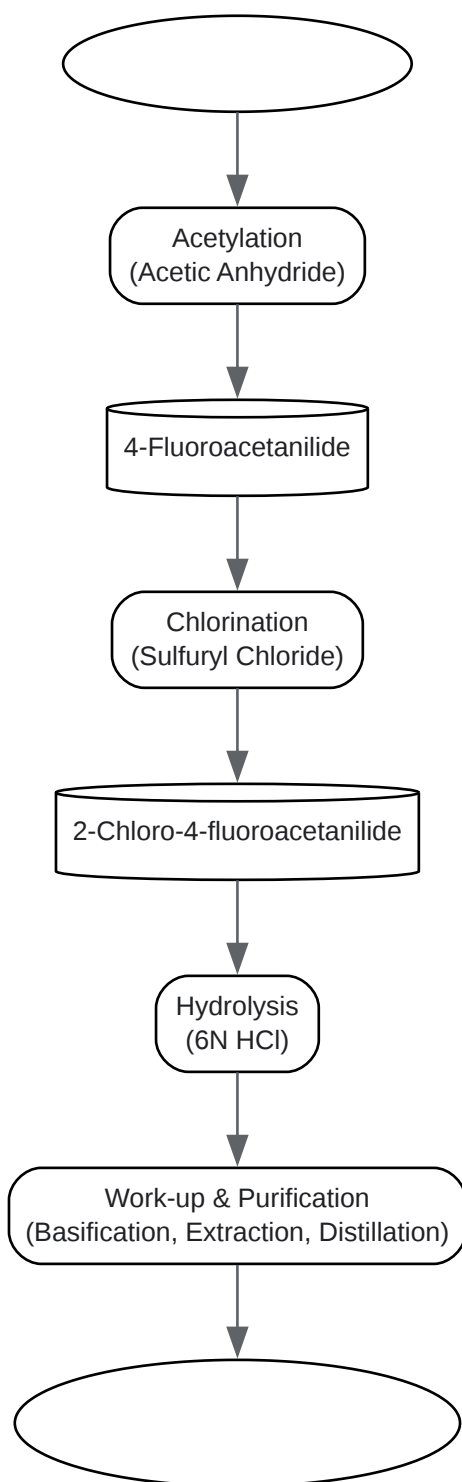
- 4-Fluoroaniline
- Acetic anhydride
- Sulfuryl chloride
- 6N Hydrochloric acid
- 5N Sodium hydroxide
- Methylene chloride
- Anhydrous sodium sulfate

Procedure:

- Acetylation of 4-Fluoroaniline: 4-Fluoroaniline is cooled in an ice bath and treated dropwise with acetic anhydride. The resulting precipitate (4-fluoroacetanilide) is collected, washed with water, and dried.^[9]
- Chlorination: The 4-fluoroacetanilide is dissolved in a suitable solvent, and sulfuryl chloride is carefully added. The mixture is refluxed for several hours.^[9]
- Hydrolysis: The resulting 2-chloro-4-fluoroacetanilide is treated with 6N hydrochloric acid and refluxed for 1 hour. The mixture is then allowed to stand at room temperature overnight.^[9]
- Work-up and Purification: The reaction mixture is basified with 5N sodium hydroxide and extracted with methylene chloride. The combined organic layers are dried over anhydrous

sodium sulfate, concentrated, and distilled to yield 2-chloro-4-fluoroaniline as a pale yellow liquid.[9]

The following diagram outlines the general workflow for this synthesis.



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Caption: Synthesis workflow for 2-Chloro-4-fluoroaniline.

Comparative Data: 4-Chloro-2-fluoroaniline

For comparative purposes, the properties of the isomer 4-Chloro-2-fluoroaniline are summarized below.

Property	Value	Citations
CAS Number	57946-56-2	[10]
Molecular Formula	C ₆ H ₅ ClFN	[11]
Molecular Weight	145.56 g/mol	[11]
Appearance	Light yellow to yellow to orange clear liquid	[12]
Boiling Point	92 °C at 2.3 mmHg	[12]
Density	1.311 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.56	
Flash Point	99 °C / 210.2 °F	
Solubility	Slightly soluble in water, more soluble in organic solvents	[10]

Safety and Handling

2-Chloro-4-fluoroaniline is classified as hazardous.[4]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
- Precautionary Measures: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly

after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

4-Chloro-2-fluoroaniline also presents similar hazards.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures: Similar to its isomer, appropriate personal protective equipment should be used, and handling should occur in a well-ventilated area.

Relevance in Drug Discovery and Development

Halogenated anilines are important scaffolds in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

- Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of a drug.
- Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.[13]
- Lipophilicity: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial and anticancer agents.[10] The specific regiochemistry of the halogen and amine groups is critical for the desired biological activity and safety profile. Therefore, while the data presented here is for close isomers, any development work on **2-(chloromethyl)-4-fluoroaniline** would require its own distinct and thorough evaluation.

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